4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and an iodinated phenyl group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can be achieved through a multi-step process involving the condensation of indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with iodinated phenyl compounds. One-pot, three-component Fischer indolisation and N-alkylation protocols are often employed for the rapid synthesis of indole derivatives . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other related compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbaldehyde. Compared to these, 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to the presence of the iodinated phenyl group, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C20H19IN4O2 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H19IN4O2/c1-13-10-15(21)6-7-17(13)24-19(26)8-9-20(27)25-23-12-14-11-22-18-5-3-2-4-16(14)18/h2-7,10-12,22H,8-9H2,1H3,(H,24,26)(H,25,27)/b23-12+ |
InChI Key |
SSIVIZGOTNFCRI-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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